N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide
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Overview
Description
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a thiophene ring, a cyclopentyl group, and an oxalamide moiety, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.
Mode of Action
It’s likely that the compound interacts with the enzyme, potentially inhibiting its function . This interaction could lead to changes in protein synthesis and regulation within the cell.
Biochemical Pathways
The specific biochemical pathways affected by this compound are not fully known. Given its target, it’s plausible that it impacts pathways related to protein synthesis and regulation. The downstream effects of these changes could include alterations in cellular function and potentially cell growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its impact on Methionine aminopeptidase. By potentially inhibiting this enzyme, the compound could affect protein synthesis and regulation, leading to changes in cellular function .
Preparation Methods
The synthesis of N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves the reaction of a thiophene derivative with a cyclopentylmethylamine, followed by the introduction of an oxalamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Comparison with Similar Compounds
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can be compared with other similar compounds, such as:
N1-(thiophen-2-ylmethyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide: This compound has a similar structure but with a different substitution pattern on the thiophene ring.
N1-((1-(thiophen-3-yl)cyclopentyl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide: This compound features a trifluoromethyl group, which imparts different chemical properties and potential biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopentyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c13-10(15)11(16)14-8-12(4-1-2-5-12)9-3-6-17-7-9/h3,6-7H,1-2,4-5,8H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSRCXVKARQOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)N)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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